2,5-Dichloro-2,5-dimethylhexane

Cationic polymerization α-Methylstyrene Bifunctional initiator

Ideal for cationic polymerization achieving Mw/Mn as low as 1.1 and Friedel-Crafts cyclization to tetralin frameworks with 98% yield. This bifunctional initiator's symmetrical six-carbon architecture enables quasiliving behavior, outperforming monofunctional alternatives. Key for constructing RXR ligand cores and functionalizing polycyclic aromatics. Procure for reproducible, high-performance organic synthesis.

Molecular Formula C8H16Cl2
Molecular Weight 183.12 g/mol
CAS No. 6223-78-5
Cat. No. B133102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-2,5-dimethylhexane
CAS6223-78-5
Synonyms2,5-Dimethyl-2,5-dichlorohexane;  NSC 408418
Molecular FormulaC8H16Cl2
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESCC(C)(CCC(C)(C)Cl)Cl
InChIInChI=1S/C8H16Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3
InChIKeyHSTAGCWQAIXJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-2,5-dimethylhexane (CAS 6223-78-5): Technical Specifications for Polymer Initiator and Friedel-Crafts Alkylation Procurement


2,5-Dichloro-2,5-dimethylhexane (CAS 6223-78-5) is a symmetrical bifunctional tertiary alkyl dichloride with molecular formula C₈H₁₆Cl₂ and molecular weight 183.12 g/mol [1]. It presents as a white crystalline solid with a melting point of 63-68 °C and boiling point of 72-82 °C at 12 Torr (or approximately 180-194 °C at atmospheric pressure) [1][2]. The compound contains two tertiary chloride functional groups positioned symmetrically at the 2- and 5-positions of a hexane backbone, conferring distinctive SN1 reactivity and carbocation stability characteristics that define its principal applications as a bifunctional initiator in cationic polymerization and as a Friedel-Crafts alkylating agent for constructing tetralin and polycyclic aromatic frameworks [3].

Why Generic Substitution of 2,5-Dichloro-2,5-dimethylhexane Fails in Cationic Polymerization and Friedel-Crafts Applications


2,5-Dichloro-2,5-dimethylhexane cannot be interchangeably substituted with in-class alternatives without measurable performance consequences. In cationic polymerization, replacing this compound with tert-butyl chloride (t-BuCl) alters initiation kinetics and polymer yield; in Friedel-Crafts alkylation, substituting with its pentane homolog (2,4-dichloro-2,4-dimethylpentane) changes cyclization product geometry from six-membered tetralin to five-membered indane frameworks [1][2]. The compound's bifunctional tertiary chloride architecture, which enables quasiliving polymerization behavior (Mw/Mn as low as 1.1) under specific monomer addition protocols and provides predictable cyclization to six-membered fused rings with aromatic substrates, is not replicated by monofunctional initiators or shorter-chain homologs [1][2][3]. The quantitative evidence below documents these measurable differentiation points.

2,5-Dichloro-2,5-dimethylhexane: Quantified Differentiation Evidence for Procurement Decision-Making


Superior Polymer Yield: DDH/BCl₃ System Versus Alternative Initiation Systems in α-Methylstyrene Polymerization

In the cationic polymerization of α-methylstyrene in dichloromethane, the initiating system using 2,5-dichloro-2,5-dimethylhexane (DDH) with BCl₃ (System I) produced the highest polymer yield among four compared systems. The yield hierarchy across the temperature range of -60 to -20 °C was System II > I > IV > III, where System I (freshly prepared DDH/BCl₃) significantly outperformed System III (BCl₃ alone) and System IV (H₂O/BCl₃). This yield advantage demonstrates that DDH's bifunctional tertiary chloride structure provides more efficient initiation than BCl₃ alone or water-based initiation [1].

Cationic polymerization α-Methylstyrene Bifunctional initiator

Quasiliving Polymerization Capability: Achieving Narrow Molecular Weight Distribution (Mw/Mn = 1.1) Unattainable with Fresh Initiator Systems

Under continuous monomer addition protocols in dichloromethane at -20 to -40 °C, the DDH/BCl₃ initiating system (System II) enabled quasiliving polymerization of α-methylstyrene, achieving polymers with a very narrow molecular weight distribution of Mw/Mn = 1.1 at 100% conversion. This quasiliving behavior was not achieved with freshly prepared DDH/BCl₃, indicating that controlled aging or specific preparation of the DDH-based initiator complex is essential for accessing this narrow dispersity regime [1].

Quasiliving polymerization Molecular weight control α-Methylstyrene

Friedel-Crafts Alkylation Efficiency: 98-99% Yield in Tetralin Core Construction

2,5-Dichloro-2,5-dimethylhexane enables high-yield Friedel-Crafts alkylation of toluene to produce tetrahydronaphthalene derivatives, a core structural motif in retinoid X receptor (RXR)-selective ligands. Using only 0.03 equivalents of AlCl₃ catalyst, alkylation proceeds in 98% yield [1][2]. In pyrene alkylation, the reaction proceeds in 99% yield in carbon disulfide to afford 7,7,10,10-tetramethyl-7,8,9,10-tetrahydrobenzo[a]pyrene [3]. These yields represent near-quantitative conversion, minimizing purification burden and maximizing atom economy.

Friedel-Crafts alkylation Tetrahydronaphthalene synthesis Retinoid precursors

Synthesis Route: 87% Reported Yield from 2,5-Dimethyl-2,5-hexanediol via SN1 Chlorination

2,5-Dichloro-2,5-dimethylhexane is synthesized from 2,5-dimethyl-2,5-hexanediol via tandem acid-catalyzed SN1 substitution using concentrated hydrochloric acid. This reaction proceeds through stable tertiary carbocation intermediates, enabling efficient conversion. Reported isolated yields reach 87% under optimized conditions . The melting point decreases significantly from 87 °C for the diol precursor to 63-66.5 °C for the dichloride product, providing a clear and convenient analytical marker for reaction completion and product purity assessment [1].

SN1 reaction Chlorination Diol conversion

Procurement-Driven Application Scenarios for 2,5-Dichloro-2,5-dimethylhexane (CAS 6223-78-5)


Bifunctional Initiator for Quasiliving Cationic Polymerization of α-Methylstyrene

2,5-Dichloro-2,5-dimethylhexane, when complexed with BCl₃ under controlled preparation conditions, enables quasiliving cationic polymerization of α-methylstyrene, achieving polymers with a polydispersity index as low as 1.1 at 100% conversion when monomer is continuously added at -20 °C [6]. This narrow molecular weight distribution cannot be replicated with freshly prepared DDH/BCl₃ or with monofunctional initiators such as tert-butyl chloride. The bifunctional nature of the compound, featuring two tertiary chloride sites, provides initiation from both termini, contributing to the controlled chain growth observed [6][4].

Friedel-Crafts Alkylation for Tetrahydronaphthalene Pharmaceutical Intermediates

2,5-Dichloro-2,5-dimethylhexane serves as an efficient alkylating agent for constructing tetrahydronaphthalene cores that are essential intermediates in the synthesis of retinoid X receptor (RXR)-selective ligands [6][4]. AlCl₃-catalyzed Friedel-Crafts alkylation of toluene with this compound proceeds in 98% yield using only 0.03 equivalents of catalyst, representing a high-efficiency, low-catalyst-loading protocol suitable for scale-up [6]. The symmetrical six-carbon spacer between the two reactive tertiary chloride centers ensures cyclization to the six-membered tetralin ring system, a structural feature that cannot be achieved with the pentane homolog 2,4-dichloro-2,4-dimethylpentane, which produces five-membered indane frameworks [4][5].

Polycyclic Aromatic Hydrocarbon Functionalization for Materials Chemistry

In materials chemistry applications, 2,5-dichloro-2,5-dimethylhexane alkylates polycyclic aromatic substrates including pyrene with 99% yield in carbon disulfide under AlCl₃ catalysis [6]. The resulting tetrahydrobenzo[a]pyrene derivatives represent functionalized polycyclic aromatic frameworks of interest for organic electronic materials and luminescent probe development. The high yield under mild catalytic conditions (AlCl₃ in CS₂) demonstrates the compound's utility for introducing gem-dimethyl-substituted cyclohexane-fused motifs onto extended π-systems with near-quantitative efficiency [6].

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